1,6-Dehydro Tramadol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

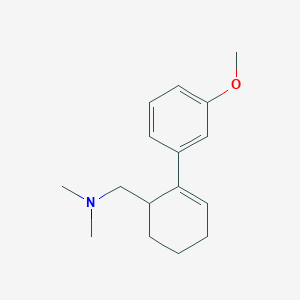

1,6-Dehydro Tramadol is a synthetic opioid analgesic that is structurally related to tramadol It is known for its unique pharmacological profile, which includes both opioid and non-opioid mechanisms of action

Mechanism of Action

Target of Action

1,6-Dehydro Tramadol, like its parent compound Tramadol, primarily targets the mu-opioid receptors (μORs) . These receptors play a crucial role in pain perception and analgesia .

Mode of Action

This compound acts as a selective agonist of mu receptors . It also inhibits the reuptake of serotonin and norepinephrine , enhancing inhibitory effects on pain transmission in the spinal cord . This dual mechanism of action contributes to its analgesic effect .

Biochemical Pathways

The compound affects the opioidergic pathway by activating the mu-opioid receptors . It also influences the serotonergic and noradrenergic pathways by inhibiting the reuptake of serotonin and norepinephrine . These actions can lead to downstream effects such as pain relief.

Pharmacokinetics

The pharmacokinetics of this compound is likely similar to that of Tramadol. Tramadol is rapidly and almost completely absorbed after oral administration . It is mainly metabolized by O- and N-demethylation and by conjugation reactions forming glucuronides and sulfates . The mean elimination half-life is about 6 hours . The wide variability in the pharmacokinetic properties of Tramadol can partly be ascribed to CYP polymorphism .

Result of Action

The activation of mu-opioid receptors and the inhibition of serotonin and norepinephrine reuptake result in analgesic effects , reducing the perception of pain . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances or drugs in the body can affect its metabolism and efficacy . Furthermore, genetic factors such as polymorphisms in the genes encoding for the enzymes that metabolize Tramadol can influence its action .

Biochemical Analysis

Biochemical Properties

It is known that Tramadol, the parent compound, acts on the µ-opioid receptor and inhibits the reuptake of monoamines such as norepinephrine and serotonin

Cellular Effects

Tramadol has been shown to affect various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Tramadol, the parent compound, exerts its effects at the molecular level by binding to the µ-opioid receptor and inhibiting the reuptake of monoamines

Temporal Effects in Laboratory Settings

It is known that Tramadol has time-dependent effects, with the analgesic effects being significantly better in the morning than in the afternoon

Dosage Effects in Animal Models

Studies on Tramadol have shown that it induces brain cortex inflammation and hippocampus injury at low toxic doses

Metabolic Pathways

Tramadol is mainly metabolised by O- and N-demethylation and by conjugation reactions forming glucuronides and sulfates

Transport and Distribution

Tramadol is known to be rapidly absorbed and distributed throughout the body, especially in the liver and kidneys

Subcellular Localization

The localization of a protein or compound within a cell can have significant effects on its activity or function

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dehydro Tramadol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the starting material, which is usually a substituted cyclohexanone derivative.

Reduction: The cyclohexanone derivative undergoes a reduction reaction to form the corresponding cyclohexanol.

Dehydration: The cyclohexanol is then dehydrated to form the cyclohexene derivative.

Amination: The cyclohexene derivative undergoes an amination reaction to introduce the dimethylaminomethyl group.

Methoxylation: Finally, the methoxy group is introduced to form this compound.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but is optimized for large-scale production. The process includes:

Catalytic Hydrogenation: This step is used to reduce the cyclohexanone derivative to cyclohexanol.

Continuous Flow Reactors: These reactors are employed to carry out the dehydration and amination reactions efficiently.

Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,6-Dehydro Tramadol undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound to its corresponding ketone derivative.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: Halogenation and alkylation reactions can introduce different substituents to the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation can be carried out using reagents like bromine or chlorine, while alkylation can be achieved using alkyl halides.

Major Products

The major products formed from these reactions include:

Ketone Derivative: Formed through oxidation.

Alcohol Derivative: Formed through reduction.

Substituted Derivatives: Formed through halogenation and alkylation.

Scientific Research Applications

1,6-Dehydro Tramadol has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the mechanisms of opioid receptor binding and activation.

Biology: The compound is used to investigate the effects of opioids on cellular signaling pathways and gene expression.

Medicine: Research focuses on its potential as an analgesic with fewer side effects compared to traditional opioids.

Industry: It is used in the development of new pain management therapies and formulations.

Comparison with Similar Compounds

1,6-Dehydro Tramadol is unique compared to other similar compounds due to its dual mechanism of action. Similar compounds include:

Tramadol: The parent compound, which also has opioid and non-opioid mechanisms but differs in its pharmacokinetic profile.

O-Desmethyl Tramadol: A metabolite of tramadol with higher affinity for the μ-opioid receptor.

Tapentadol: Another synthetic opioid with a similar dual mechanism but different chemical structure.

Properties

IUPAC Name |

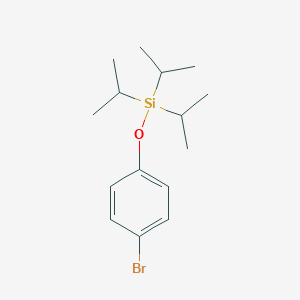

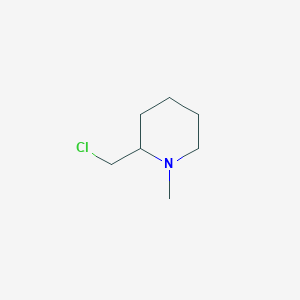

1-[2-(3-methoxyphenyl)cyclohex-2-en-1-yl]-N,N-dimethylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-17(2)12-14-7-4-5-10-16(14)13-8-6-9-15(11-13)18-3/h6,8-11,14H,4-5,7,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNQAKPOVVMNEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCC=C1C2=CC(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192384-41-1 |

Source

|

| Record name | 1,6-Dehydro tramadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192384411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-DEHYDRO TRAMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HHK0Z002M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-Methylpiperidin-2-yl)methyl]-1H-indole](/img/structure/B140170.png)

![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)

![3-(3-Bromobenzyl)-1-Tert-Butyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B140186.png)